molecular formula C11H9ClN4O B13885589 2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine

2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine

Cat. No.: B13885589
M. Wt: 248.67 g/mol
InChI Key: KQNXDDLRFOGDEU-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furo[2,3-c]pyridine core substituted with a chloro group and a 1-methylpyrazol-4-yl moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters and the use of advanced purification techniques to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications .

Scientific Research Applications

2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[2,3-c]pyridine derivatives and pyrazole-containing molecules. Examples are:

Uniqueness

What sets 2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C11H9ClN4O

Molecular Weight

248.67 g/mol

IUPAC Name

2-chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine

InChI

InChI=1S/C11H9ClN4O/c1-16-5-6(3-15-16)8-4-14-11(13)10-7(8)2-9(12)17-10/h2-5H,1H3,(H2,13,14)

InChI Key

KQNXDDLRFOGDEU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(C3=C2C=C(O3)Cl)N

Origin of Product

United States

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